![molecular formula C18H21NO3 B4973340 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide, also known as URB597, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. URB597 is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which has been shown to have a variety of physiological effects.
Wirkmechanismus
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide works by inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide. Anandamide is an endocannabinoid that acts as a neurotransmitter and has been shown to have a variety of physiological effects, including pain relief, mood regulation, and appetite control. By inhibiting FAAH, N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide increases the levels of anandamide in the body, leading to these physiological effects.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has been shown to increase levels of anandamide in the brain and peripheral tissues, leading to analgesic, anxiolytic, and antidepressant effects. N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or neurotransmitters in the body. This makes it a useful tool for studying the effects of anandamide specifically. However, one limitation of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide is that its effects are relatively short-lived, with a half-life of only a few hours. This can make it difficult to study the long-term effects of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide. One area of interest is the potential therapeutic benefits of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide in the treatment of anxiety, depression, and pain. Another area of interest is the development of more potent and longer-lasting FAAH inhibitors. Additionally, there is ongoing research into the role of anandamide in the body and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide involves several steps, including the reaction of 3-methylbenzoyl chloride with 1-(3,4-dimethoxyphenyl)ethylamine to form the intermediate N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide. This intermediate is then reacted with a boronic acid derivative to form the final product, N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has been extensively studied for its potential therapeutic benefits in a variety of conditions, including anxiety, depression, and pain. In preclinical studies, N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has been shown to have anxiolytic and antidepressant effects, as well as analgesic properties.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-6-5-7-15(10-12)18(20)19-13(2)14-8-9-16(21-3)17(11-14)22-4/h5-11,13H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMMRDNYYIYGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.